molecular formula C11H17N3 B1612467 1-(5-Methylpyridin-2-yl)piperidin-4-amine CAS No. 252578-19-1

1-(5-Methylpyridin-2-yl)piperidin-4-amine

Cat. No. B1612467
CAS RN: 252578-19-1
M. Wt: 191.27 g/mol
InChI Key: QQEOMBKEYFJWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Methylpyridin-2-yl)piperidin-4-amine” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular formula of “this compound” is C11H17N3 . The InChI code is 1S/C11H17N3/c12-10-4-7-14 (8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. The molecular weight is 191.27 g/mol.

Mechanism of Action

The exact mechanism of action of 1-(5-Methylpyridin-2-yl)piperidin-4-amine is not fully understood. However, it has been found to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is important for learning and memory. By blocking this receptor, this compound may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has also been found to reduce oxidative stress and inflammation, which can contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Methylpyridin-2-yl)piperidin-4-amine in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are many potential future directions for research on 1-(5-Methylpyridin-2-yl)piperidin-4-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in treating these conditions. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine its safety and effectiveness in humans. Finally, there is potential for the development of new compounds based on this compound that may have improved pharmacological properties.

Scientific Research Applications

1-(5-Methylpyridin-2-yl)piperidin-4-amine has been studied extensively for its potential applications in medical research. It has been found to have potential as a neuroprotective agent and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-2-3-11(13-8-9)14-6-4-10(12)5-7-14/h2-3,8,10H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEOMBKEYFJWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588474
Record name 1-(5-Methylpyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252578-19-1, 596817-94-6
Record name 1-(5-Methylpyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylpyridin-2-yl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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